molecular formula C2H6Se3 B14718809 Dimethyl triselenide CAS No. 22009-80-9

Dimethyl triselenide

Cat. No.: B14718809
CAS No.: 22009-80-9
M. Wt: 267.0 g/mol
InChI Key: JLYHRGWTAZOXPR-UHFFFAOYSA-N
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Description

Dimethyl triselenide (C2H6Se3, CAS 22009-80-9) is a volatile organoselenium compound primarily investigated for its role in the biogeochemical cycling of selenium. This compound is identified as a metabolic product of metalloid-resistant Bacillus species cultured in the presence of selenium oxyanions like selenite, serving as a key biomarker for microbial methylation processes . Research into this compound provides critical insights into the environmental fate of selenium, including the mechanisms of biomethylation and volatilization by microorganisms and plants . The study of such volatile species is essential for understanding selenium contamination and remediation strategies in ecosystems. The identification and analysis of this compound in scientific studies are typically performed using specialized techniques such as solid-phase microextraction (SPME) coupled with gas chromatography and sulfur chemiluminescence detection (GC-SCD) or mass spectrometry (GC/MS) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

22009-80-9

Molecular Formula

C2H6Se3

Molecular Weight

267.0 g/mol

IUPAC Name

(methyltriselanyl)methane

InChI

InChI=1S/C2H6Se3/c1-3-5-4-2/h1-2H3

InChI Key

JLYHRGWTAZOXPR-UHFFFAOYSA-N

Canonical SMILES

C[Se][Se][Se]C

Origin of Product

United States

Preparation Methods

Biological Synthesis Using Metalloid-Resistant Bacillus Species

The anaerobic cultivation of metalloid-resistant Bacillus species represents a well-documented biological route for dimethyl triselenide production. When grown in complex media amended with selenium oxyanions (e.g., selenate, selenite, or selenocyanate), these bacteria metabolize selenium into volatile organoselenium compounds, including this compound.

Cultivation Conditions and Selenium Metabolism

Bacillus strains are typically incubated at 30–37°C under anaerobic conditions, with selenium oxyanions serving as terminal electron acceptors. The reduction of selenate (SeO₄²⁻) to selenite (SeO₃²⁻) and subsequently to elemental selenium (Se⁰) is mediated by microbial reductases. Elemental selenium is then methylated via microbial methyltransferases, forming intermediates such as dimethyl diselenide (CH₃SeSeCH₃), which further reacts with selenium atoms to yield this compound.

Detection and Yield Optimization

Headspace analysis using solid-phase microextraction (SPME) coupled with gas chromatography–mass spectrometry (GC-MS) has identified this compound as a major volatile product. Fluorine-induced chemiluminescence detection confirms its presence at concentrations of 0.5–2.0 µg/L in bacterial cultures. Optimizing selenium concentration (0.5–5.0 mM) and incubation time (48–72 hours) enhances yield, though quantitative data remain limited due to the compound’s volatility and low solubility.

Table 1: Key Parameters for Biological Synthesis of this compound
Parameter Optimal Range Impact on Yield
Selenium Concentration 2.0–3.0 mM Maximizes methylation
Incubation Temperature 35°C Enhances enzyme activity
Anaerobic Conditions Strictly maintained Prevents Se⁰ oxidation

Chemical Synthesis Approaches

Chemical methods for this compound synthesis focus on selenium alkylation and selenylation reactions. These approaches offer higher controllability compared to biological routes but require stringent handling due to the toxicity of selenium reagents.

Selenylation Using Selenium Dioxide (SeO₂)

Recent advances in selenylation chemistry enable the insertion of selenium into organic frameworks. A study demonstrated that SeO₂ in dimethyl sulfoxide (DMSO) at 150°C facilitates the synthesis of selenylated bis-pyrazoles. Adapting this method for this compound involves:

Reaction Scheme:
$$ \text{CH}3\text{SeSeCH}3 + \text{SeO}2 \xrightarrow{\text{DMSO, 150°C}} \text{CH}3\text{SeSeSeCH}_3 + \text{Byproducts} $$

Optimization Insights:

  • SeO₂ Equivalents: Using 3.0 equivalents of SeO₂ favors triselenide formation over monoselenides.
  • Solvent Effects: DMSO’s high polarity stabilizes reactive intermediates, improving selenium insertion efficiency.
Table 2: Comparative Analysis of Chemical Synthesis Methods
Method Reagents Conditions Advantages Limitations
Reductive Alkylation Se⁰, NaBH₄, CH₃I 100°C, aqueous Scalable, low cost Low triselenide selectivity
SeO₂ Selenylation SeO₂, DMSO 150°C, solvent High selenium incorporation Requires toxic solvents

Industrial Scalability and Challenges

While biological methods are environmentally benign, their scalability is hindered by slow microbial growth and low product concentrations. Chemical routes, particularly reductive alkylation, offer better prospects for industrial production due to faster reaction times and higher yields. However, selenium toxicity and waste management remain critical challenges.

Future Directions:

  • Catalytic Systems: Developing heterogeneous catalysts to enhance selenium insertion efficiency.
  • Green Chemistry: Replacing DMSO with biodegradable solvents in selenylation reactions.

Chemical Reactions Analysis

Oxidation Reactions

Dimethyl triselenide undergoes oxidation to form selenoxides and other derivatives:

  • Reaction with peroxides : Similar to DMTS, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) likely yields selenoxide intermediates (e.g., CH₃Se(O)SeSeCH₃). These products are more polar than the parent compound, facilitating analytical detection via techniques like HPLC-MS/MS.

  • Atmospheric oxidation : Reacts with environmental oxidants such as hypobromous acid (HOBr). While direct data on this compound is limited, its analogs (e.g., dimethyl selenide) exhibit rapid reaction kinetics with HOBr (rate constants ~10⁷ M⁻¹s⁻¹ at pH 8) , suggesting comparable reactivity for triselenide.

Metabolic Pathways

In biological systems, this compound serves as a selenium donor:

  • Conversion to selenoamino acids : Metabolized into selenocysteine and selenomethionine, which integrate into antioxidant enzymes like glutathione peroxidase.

  • Detoxification role : Participates in selenium cycling, mitigating oxidative stress by enhancing cellular antioxidant capacity.

Reactivity with Nucleophiles

Though understudied, this compound likely reacts with strong nucleophiles (e.g., cyanide) at selenium centers, analogous to DMTS:

  • Cyanide detoxification : DMTS donates sulfur to convert cyanide into thiocyanate . By extension, this compound may transfer selenium, forming selenocyanate (SeCN⁻), though experimental confirmation is needed.

Comparative Reactivity

ParameterThis compoundDimethyl Trisulfide (DMTS)
Bond energy (central X–X)~36–45 kcal/mol~45 kcal/mol
Oxidation rate with HOBrLikely high High (analogous to DMS)
Biological functionSelenium donorSulfur donor

Scientific Research Applications

Dimethyl triselenide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.

    Biology: this compound has been studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of dimethyl triselenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, leading to changes in gene expression and cellular function.

In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of specific signaling pathways, such as the mitochondrial pathway. It can also inhibit the growth and proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and repair.

Comparison with Similar Compounds

Research Findings and Data Analysis

Key Studies on DMSe₃ and Analogs

Production in Bacillus Species (Radhika et al., 2010):

  • DMSe₃ and DMDSeS were detected in the headspace of Bacillus cultures amended with selenate/selenite.
  • Concentrations correlated with selenium oxyanion availability, suggesting active microbial volatilization .

Environmental Detection of DMSe (Guadayol et al., 2016):

  • DMSe and DMS were identified as off-flavor compounds in bottled water, with DMSe concentrations exceeding sensory thresholds .

Comparative Stability (Theoretical Analysis):

  • Bond dissociation energies: Se-Se (172 kJ/mol) < S-S (240 kJ/mol), explaining DMSe₃’s lower stability versus DMS .

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